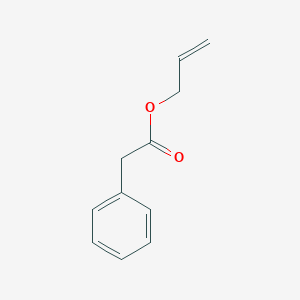

Allyl phenylacetate

Overview

Description

Allyl phenylacetate is an ester with a fruity honey odor . It is used in the perfume and flavoring industries . It is the ester resulting from the esterification of allyl alcohol and phenylacetic acid . It has not been reported to be found in nature .

Molecular Structure Analysis

The molecular formula of this compound is C11H12O2 . Its molecular weight is 176.21 .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a boiling point of 239-240 °C and a specific gravity of 1.04 . Its refractive index is 1.50 .Scientific Research Applications

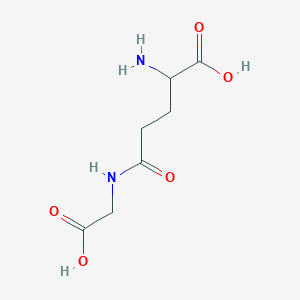

Decarboxylative Allylation of Amino Alkanoic Acids and Esters

Research by Lang, O'Nele, and Tunge (2014) utilized a combination of photoredox and palladium catalysis for the decarboxylative allylation of amino and phenylacetic allyl esters. This process, which generates allylated alkanes, is significant for its simplicity and for producing CO2 as the only byproduct (Lang, O'Nele, & Tunge, 2014).

Tandem Insertion and Sigmatropic Rearrangement

Combs, Lai, and Van Vranken (2021) demonstrated the use of allyl 2-diazo-2-phenylacetates in reactions with trimethylsilyl thioethers, catalyzed by rhodium(II). This reaction, involving a tandem process with a spontaneous Ireland-Claisen rearrangement, is noteworthy for its mild conditions and high yield, offering a rapid approach to rearranged tetrasubstituted products (Combs, Lai, & Van Vranken, 2021).

Non-Concerted Mechanism in Palladium-Catalyzed Reactions

Braun, Meletis, and Schrader (2010) explored the palladium-catalyzed "Enolate Claisen Rearrangement" of allylic esters, showing a non-concerted, dissociative mechanism in the conversion of deprotonated allyl phenylacetate. This insight is crucial for understanding the intermediate steps involving palladium complexes and dianions (Braun, Meletis, & Schrader, 2010).

Vapour Phase Thermolysis of Allyl Esters

Louw and Kooyman (2010) studied the vapour phase thermolysis of methallyl acetate and allyl esters of various acids, including phenylacetic acid. They found that the primary allyl-oxygen homolysis rates depend slightly on the acyl moiety, and the radical decomposition proceeds mainly by addition to ester and β-elimination (Louw & Kooyman, 2010).

Rhodium-Catalyzed Redox-Neutral Vinylation and Allylation

Jambu and Jeganmohan (2019) described a Rh(III)-catalyzed process for vinylation and allylation of arylacetamides with allylic acetates. This method is significant for its compatibility with a range of amides and substituted allylic acetates, allowing the conversion of ortho-vinylated arylacetamides into useful compounds (Jambu & Jeganmohan, 2019).

Biosynthesis of Lignin and Related Compounds

Davin et al. (2008) provided a comprehensive review of the biochemical and molecular processes in the biosynthesis of lignin and related compounds, including allyl/propenyl phenols. This review is crucial for understanding the mechanistic details and the control of monolignol-derived radical-radical coupling processes (Davin et al., 2008).

Allyl Sulfones in Palladium-Catalyzed Reactions

Deng, Chalker, Yang, and Cohen (2005) investigated the use of allyl phenyl sulfones as precursors in palladium-catalyzed Zn-ene cyclizations. This method, involving electrophilic alpha-substitution, is notable for efficiently synthesizing enantiopure compounds (Deng, Chalker, Yang, & Cohen, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Allyl phenylacetate is an ester with a fruity honey odor . It is used in the perfume and flavoring industries . The primary target of this compound is the human olfactory receptor OR51L1 . This receptor is involved in the perception of smell, and this compound acts as a ligand for this receptor .

Mode of Action

It is known that it interacts with the human olfactory receptor or51l1 . As a ligand, it binds to this receptor and triggers a signal transduction pathway that leads to the perception of its characteristic fruity honey odor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the sense of smell. When this compound binds to the olfactory receptor OR51L1, it initiates a cascade of biochemical reactions that result in the perception of smell . .

Result of Action

The primary result of this compound’s action is the perception of its characteristic fruity honey odor . This is achieved through its interaction with the human olfactory receptor OR51L1 . The binding of this compound to this receptor triggers a signal transduction pathway that leads to the perception of smell .

Biochemical Analysis

Biochemical Properties

Allyl phenylacetate is an ester with a fruity honey odor, used in the perfume and flavoring industries . It is one of only a few known ligands for the human olfactory receptor OR51L1

Molecular Mechanism

As an ester, it may undergo hydrolysis in the body to form allyl alcohol and phenylacetic acid

Properties

IUPAC Name |

prop-2-enyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYAMJXVAUTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061977 | |

| Record name | Allyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid with a honey-like odour | |

| Record name | Allyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

239.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.033-1.041 | |

| Record name | Allyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1797-74-6 | |

| Record name | 2-Propen-1-yl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D2NBC7K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

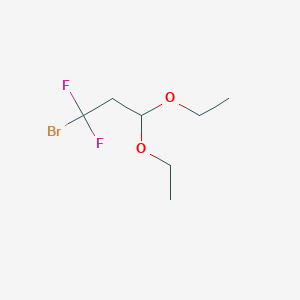

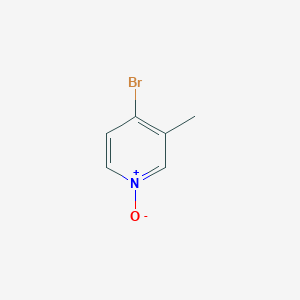

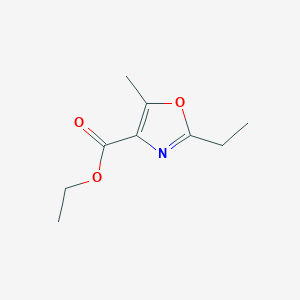

Feasible Synthetic Routes

Q1: What unique mechanistic insights were revealed in the palladium-catalyzed reactions of allyl phenylacetate?

A1: Research disproved the conventional assumption of a [, ]-sigmatropic rearrangement mechanism for the palladium-catalyzed conversion of this compound to 2-phenyl-4-pentenoic acid []. Instead, through meticulous isotopic labeling and crossover experiments, a novel dissociative, non-concerted mechanism involving palladium complexes and carboxylic acid dianions as intermediates was unveiled []. This groundbreaking discovery challenges established dogma and paves the way for designing more efficient and selective catalytic transformations.

Q2: How does this compound behave under chemical ionization conditions in mass spectrometry?

A2: Unlike its electron impact mass spectrum, this compound exhibits significant skeletal rearrangement (over 40%) under methane chemical ionization conditions []. This rearrangement, absent in simpler analogous molecules, highlights the influence of the allyl group on the fragmentation pathway. Isotopic labeling studies suggest this proceeds through an intramolecular substitution of the phenyl ring by the allyl group, followed by water and carbon monoxide expulsion [].

Q3: Can the quality and properties of essential oils containing this compound be modified?

A3: Indeed, research demonstrates that treating essential oils rich in this compound with citric acid and sodium carbonate can significantly impact their quality []. This treatment effectively reduces iron content and acid value, crucial parameters influencing the oil's stability and aroma profile []. This finding holds promise for refining essential oil extraction and processing techniques to yield higher quality products.

Q4: Does the geographical origin impact the composition of essential oils containing this compound?

A4: Yes, the origin significantly influences the chemical profile of essential oils. A comparative study of Indonesian betel leaves oil revealed distinct compositional variations based on geographical source []. While the major component remained 4-allyl phenylacetate, notable differences existed in the presence and abundance of other volatile compounds, such as eugenol and isoeugenol []. This underscores the impact of environmental factors and cultivation practices on essential oil biosynthesis and highlights the need for origin-specific quality control measures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)

![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)